5-Chloro-2-fluoro-4-iodobenzonitrile

Description

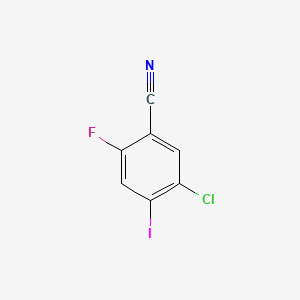

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H2ClFIN |

|---|---|

Molecular Weight |

281.45 g/mol |

IUPAC Name |

5-chloro-2-fluoro-4-iodobenzonitrile |

InChI |

InChI=1S/C7H2ClFIN/c8-5-1-4(3-11)6(9)2-7(5)10/h1-2H |

InChI Key |

LNAADCLUCJIIFM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)I)F)C#N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 5 Chloro 2 Fluoro 4 Iodobenzonitrile

Differential Reactivity of Halogen Atoms on the Benzonitrile (B105546) Core

The reactivity of the aryl halides in 5-Chloro-2-fluoro-4-iodobenzonitrile is a subject of significant interest, with the potential for regioselective functionalization being a key aspect of its synthetic utility. The inherent differences in the electronic and steric properties of the chloro, fluoro, and iodo substituents dictate their susceptibility to various reaction conditions.

Influence of Chloro, Fluoro, and Iodo Substituents on Aromatic Reactivity

The reactivity of aryl halides in cross-coupling reactions, a cornerstone of modern organic synthesis, typically follows the order I > Br > Cl > F. This trend is primarily attributed to the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and thus the most readily cleaved during oxidative addition to a metal catalyst, such as palladium. Consequently, the iodine atom in this compound is the most likely site for initial reaction in palladium-catalyzed processes like Suzuki-Miyaura, Stille, and Sonogashira couplings.

In contrast, for nucleophilic aromatic substitution (SNAr) reactions, the reactivity trend is often reversed, with fluorine being the most activating substituent. The high electronegativity of fluorine polarizes the carbon-fluorine bond, making the attached carbon atom highly electrophilic and susceptible to nucleophilic attack. The presence of the electron-withdrawing nitrile group further activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to it. Therefore, under SNAr conditions, the fluorine atom at the 2-position is a potential reaction site.

The chlorine atom occupies an intermediate position in terms of reactivity for both cross-coupling and nucleophilic aromatic substitution reactions. Its reactivity can often be tuned by the choice of catalyst, ligands, and reaction conditions.

Steric and Electronic Effects Governing Regioselectivity

The regioselectivity of reactions involving this compound is a consequence of a delicate balance between steric and electronic effects.

Electronic Effects: The electron-withdrawing nature of the nitrile group (-CN) deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic attack. This effect is most pronounced at the ortho and para positions. The fluorine atom at the 2-position and the iodine atom at the 4-position are therefore electronically activated towards nucleophilic substitution. The halogens themselves also exert electronic effects, with their inductive electron-withdrawing properties and resonance electron-donating properties influencing the electron density of the aromatic ring.

Steric Effects: The steric hindrance around each halogen atom can also play a crucial role in determining the regioselectivity of a reaction. The iodine atom, being the largest of the three halogens, may present steric challenges for bulky reagents or catalysts. Conversely, the smaller fluorine atom is more accessible.

In palladium-catalyzed cross-coupling reactions, the preferential reactivity of the C-I bond overwhelmingly directs the initial functionalization to the 4-position. Subsequent reactions at the chlorine or fluorine positions would require more forcing conditions. For nucleophilic aromatic substitution, while the fluorine at the 2-position is electronically activated, the steric bulk of an incoming nucleophile and the specific reaction conditions will ultimately determine the outcome.

Nitrile Group Transformations and Derivatization

The nitrile group of this compound is a versatile functional handle that can be transformed into a variety of other important chemical moieties, significantly expanding the synthetic utility of this scaffold.

Conversion to Other Functional Groups (e.g., carboxylic acids, amides)

The hydrolysis of the nitrile group is a fundamental transformation that can lead to the formation of either a carboxylic acid or an amide, depending on the reaction conditions.

Carboxylic Acids: Acid-catalyzed hydrolysis, typically employing strong acids such as sulfuric acid or hydrochloric acid in the presence of water and heat, will convert the nitrile group to a carboxylic acid. This process proceeds through the initial formation of an amide intermediate, which is then further hydrolyzed.

Amides: Base-catalyzed hydrolysis, often using hydrogen peroxide in the presence of a base like sodium hydroxide, can be controlled to stop at the amide stage.

These transformations are valuable for introducing new functionalities and enabling further synthetic manipulations.

Exploitation in Cyclization and Heterocycle Formation

The nitrile group is a valuable precursor for the synthesis of various nitrogen-containing heterocycles, which are prevalent in medicinal chemistry and materials science. For instance, the nitrile can participate in cyclization reactions with appropriate binucleophilic reagents to form heterocycles such as pyrimidines, triazoles, or tetrazoles. The specific heterocyclic system formed depends on the nature of the cyclizing agent and the reaction conditions employed. This strategy allows for the construction of complex polycyclic systems incorporating the substituted benzonitrile core.

Aromatic Ring Functionalization Strategies

Beyond the selective reactions of the halogen atoms, the aromatic ring of this compound can be further functionalized. While the electron-withdrawing nature of the existing substituents makes classical electrophilic aromatic substitution challenging, directed ortho-metalation (DoM) strategies could potentially be employed. By using a strong base, such as an organolithium reagent, it may be possible to deprotonate the aromatic ring at a specific position, directed by one of the existing functional groups. The resulting organometallic intermediate can then be trapped with various electrophiles to introduce new substituents onto the ring. The regioselectivity of such a process would be highly dependent on the directing ability of the substituents and the specific reaction conditions.

Furthermore, the initial selective functionalization of the iodine atom via cross-coupling reactions introduces a new substituent that can, in turn, influence the reactivity of the remaining halogen atoms and the aromatic ring, opening up pathways for sequential and diverse functionalization.

Electrophilic Aromatic Substitution Potentials and Limitations

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. The substituents on the this compound ring, however, present a complex scenario for this type of reaction. The nitrile group is a strong electron-withdrawing group and a meta-director. Conversely, the halogen atoms (F, Cl, I) are deactivating yet ortho-, para-directing.

Given the positions of the substituents, predicting the outcome of an EAS reaction is challenging without experimental data. The cumulative deactivating effect of the nitrile and halogen groups would likely render the ring significantly less reactive towards electrophiles compared to benzene (B151609). Any potential substitution would be slow and require harsh reaction conditions. The directing effects of the substituents would also be in competition, potentially leading to a mixture of products.

Table 1: Predicted Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

| Cyano (-CN) | 1 | Strong deactivator | Meta |

| Fluoro (-F) | 2 | Deactivator | Ortho, Para |

| Chloro (-Cl) | 5 | Deactivator | Ortho, Para |

| Iodo (-I) | 4 | Deactivator | Ortho, Para |

Due to the lack of specific studies on this compound, the potential and limitations of its participation in electrophilic aromatic substitution remain largely theoretical.

Directed Ortho Metalation (DoM) Applications

Directed Ortho Metalation (DoM) is a powerful synthetic strategy that utilizes a directing group to selectively deprotonate the ortho position of an aromatic ring with a strong base, typically an organolithium reagent. This is followed by quenching with an electrophile to introduce a new substituent.

For this compound, the fluorine atom is a potential, albeit weak, directing group for DoM. The nitrile group is generally not considered a strong directing group for this reaction. The presence of multiple halogens could also lead to competing halogen-metal exchange reactions, particularly with the more labile iodine atom.

Without experimental validation, the viability of using Directed Ortho Metalation as a synthetic tool for the functionalization of this compound is uncertain.

Elucidation of Reaction Mechanisms

Understanding the mechanisms of reactions involving this compound is crucial for predicting its behavior and developing synthetic applications. However, a comprehensive search of the scientific literature did not yield any specific mechanistic studies for this compound.

Experimental Mechanistic Studies (e.g., Kinetic Isotope Effects, Trapping Experiments)

Experimental techniques are vital for elucidating reaction mechanisms. Key methods include:

Kinetic Isotope Effects (KIEs): By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), changes in the reaction rate can provide insight into bond-breaking steps in the rate-determining step of a reaction.

Trapping Experiments: The use of a "trapping" agent can intercept and identify transient intermediates, providing direct evidence for their existence in a reaction pathway.

No studies employing these techniques for this compound have been found in the public domain.

Intermediates Isolation and Characterization in Complex Reactions

The isolation and characterization of reaction intermediates are powerful tools for understanding complex reaction pathways. Techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry are used to determine the structure of these transient species. There are no reported instances of the isolation and characterization of reaction intermediates in reactions involving this compound.

Application As a Key Building Block in Advanced Organic Synthesis

Medicinal Chemistry Scaffolds and Precursors

The following sections explore the role of functionalized benzonitriles, analogous to 5-Chloro-2-fluoro-4-iodobenzonitrile, as foundational elements in the synthesis of various classes of therapeutic agents.

Kinase inhibitors are a major class of cancer therapeutics that function by blocking the action of protein kinases, enzymes that play a crucial role in cell signaling, growth, and proliferation. ed.ac.uk The synthesis of these complex molecules often relies on building blocks that allow for the precise assembly of heterocyclic core structures. Halogenated aromatic compounds, including benzonitriles, are frequently used for this purpose. ed.ac.ukmdpi.com

For instance, the synthesis of a potent Src kinase inhibitor, 4-(2,4-dichloro-5-methoxyphenylamino)-7-methoxy-8-(2-morpholin-4-ylethoxy)benzo[g]quinoline-3-carbonitrile, highlights a regioselective thermal condensation that builds the core quinoline structure. researchgate.net The benzonitrile (B105546) moiety is integral to forming the final pharmacophore. Similarly, the synthesis of other kinase inhibitors often involves the condensation of precursors like 2-amino-4-nitro-5-benzonitrile to form quinazoline scaffolds. ed.ac.uk The presence of multiple halogens, such as in this compound, provides multiple handles for diversification and optimization of inhibitor potency and selectivity through various coupling reactions.

Table 1: Examples of Halogenated Precursors in Kinase Inhibitor Synthesis

| Precursor Class | Synthetic Application | Target |

|---|---|---|

| Dichloro-methoxyphenylamine | Precursor for benzo[g]quinoline-3-carbonitrile core | Src Kinase researchgate.net |

| Halogenated benzotriazoles | ATP-competitive inhibitors | Protein Kinase CK2 mdpi.com |

Indazole and pyrazole derivatives are foundational scaffolds in medicinal chemistry, known for a wide range of biological activities, including anti-inflammatory and anti-cancer properties. nih.gov The synthesis of these heterocycles frequently starts from ortho-substituted benzonitriles. A general and efficient route to producing 3-aminoindazoles involves the reaction of 2-halobenzonitriles with hydrazine derivatives. organic-chemistry.org This type of cyclization, where the nitrile group participates in the formation of the pyrazole ring fused to the benzene (B151609) core, demonstrates the utility of the benzonitrile structure.

The synthesis of 3-substituted indazoles can also be achieved from arylhydrazones through direct aryl C-H amination, a process that relies on the pre-functionalized benzene ring to guide the reaction. nih.gov The multiple halogen substituents on a precursor like this compound offer distinct reactivity, allowing for sequential and site-selective reactions to build complex indazole-based drugs.

The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel is a key target for the development of novel analgesics and anti-inflammatory agents. nih.govnih.gov TRPA1 antagonists often feature complex aromatic and heterocyclic structures designed to fit into the receptor's binding pocket. The synthesis of these molecules leverages functionalized building blocks to achieve the desired molecular architecture.

In the development of dual TRPA1 and TRPV1 antagonists, substituted nitriles are reacted with hydroxylamine to form N-hydroxy-imidamides, which are key intermediates for constructing oxadiazole rings present in the final active compounds. nih.gov The synthesis of other TRPA1 antagonists has involved modifications of the aryl substitution pattern, with 4-chloro-3-fluoro substitutions proving effective for maintaining potency. acs.org This highlights the importance of specific halogenation patterns on the aromatic core, suggesting that a multi-halogenated precursor like this compound could be a valuable starting point for creating potent and selective TRPA1 modulators.

Neuroinflammation is a critical process in many central nervous system (CNS) disorders, and microglia are key cellular mediators. nih.gov The development of small molecules that can modulate microglial activation is a major goal in neuropharmacology. These compounds often possess complex heterocyclic systems designed to interact with specific biological targets like the PI3K/Akt or JAK/STAT pathways. nih.gov

While direct synthesis from this compound is not documented in this specific context, the general principles of drug synthesis for CNS targets apply. The construction of novel CNS-active agents frequently requires functionalized aromatic precursors to build the necessary scaffolds. The blood-brain barrier penetration and metabolic stability of a drug can be fine-tuned by the strategic inclusion of halogens, particularly fluorine. Therefore, a building block with the specific halogenation pattern of this compound represents a valuable tool for synthesizing libraries of compounds to be screened for activity in neuroinflammatory models.

The PD-1/PD-L1 immune checkpoint is a revolutionary target in cancer immunotherapy. nih.gov Small-molecule inhibitors that disrupt the PD-1/PD-L1 interaction are being actively pursued as an alternative to monoclonal antibodies. mdpi.com Many of these inhibitors are based on biphenyl or related scaffolds that induce dimerization of the PD-L1 protein. mdpi.com

The synthesis of these molecules heavily relies on cross-coupling reactions, such as Suzuki or Negishi couplings, to form the key biaryl bond. An iodinated benzonitrile, such as 4-iodobenzonitrile, is a classic substrate for these reactions. researchgate.net The synthesis of some PD-L1 antagonists has involved the use of 3-(chloromethyl)benzonitrile in nucleophilic substitution reactions to build up the final structure. nih.gov The presence of an iodine atom on this compound makes it an ideal candidate for introduction into such synthetic sequences, with the other halogens and the nitrile group providing sites for further modification to optimize binding affinity and pharmacokinetic properties.

Table 2: Role of Halogenated Aromatics in PD-1/PD-L1 Inhibitor Synthesis

| Precursor Type | Reaction Type | Role in Synthesis |

|---|---|---|

| Iodinated Benzonitriles | Cross-Coupling (e.g., Suzuki) | Formation of biaryl core structures mdpi.comresearchgate.net |

| Chloromethyl Benzonitriles | Nucleophilic Substitution | Linker modification and scaffold extension nih.gov |

The utility of functionalized benzonitriles extends across a vast array of biologically active heterocycles. colab.wsresearchgate.netmdpi.comnih.gov The nitrile group is a versatile functional group that can participate in cyclization reactions to form thiophenes, pyrroles, furans, and a multitude of other heterocyclic systems. colab.ws

For example, the synthesis of polysubstituted indole-2-carbonitriles uses an iodinated indole precursor for various cross-coupling reactions (Sonogashira, Suzuki-Miyaura, Stille, and Heck) to introduce diverse substituents. mdpi.com This mirrors the potential of this compound, where the iodo group serves as the primary site for cross-coupling, while the nitrile group can be either retained as a key pharmacophoric feature or used as a handle for subsequent cyclization reactions. The presence of chloro and fluoro substituents further enhances the utility of the scaffold by allowing for fine-tuning of the electronic and physical properties of the resulting molecules.

Agrochemical Development and Herbicide Design

The strategic incorporation of halogen atoms into the molecular framework of potential agrochemicals is a well-established approach to enhance their efficacy and selectivity. Halogenated benzonitriles, as a class of compounds, have been extensively studied for their herbicidal properties.

While specific research detailing the direct use of this compound in the synthesis of commercialized pesticides or herbicides is not extensively documented in publicly available literature, its structural motifs are indicative of its potential as a precursor. The presence of the benzonitrile core is a key feature in a variety of commercial herbicides. The varied halogenation pattern of this compound offers multiple reaction sites for chemists to introduce other functional groups, thereby enabling the creation of a diverse library of potential new herbicidal compounds. The synthesis of novel pesticides often involves multi-step reaction sequences where intermediates like this compound can be crucial for introducing the desired chemical functionalities to achieve the target molecule's intended biological activity.

Structure-Activity Relationship (SAR) studies are fundamental in the rational design of new agrochemicals. These studies systematically alter the structure of a lead compound to understand how these changes affect its biological activity. For benzonitrile herbicides, SAR studies have revealed that the nature and position of substituents on the benzene ring are critical for their herbicidal efficacy.

Research on substituted benzonitriles has shown that compounds with halogen or methyl substitutions at the 2 and 6 positions often exhibit the highest herbicidal activity. researchgate.net The specific combination of chloro, fluoro, and iodo substituents in this compound provides a unique electronic and steric profile. SAR studies involving synthetic variations of this compound would likely focus on:

Modification of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, leading to different classes of compounds with potentially altered herbicidal mechanisms.

Substitution of Halogen Atoms: Replacing one or more of the halogen atoms with other functional groups can modulate the compound's lipophilicity, electronic properties, and binding affinity to the target site in the weed.

Introduction of Other Substituents: The remaining positions on the benzene ring can be functionalized to further explore the chemical space and optimize herbicidal activity.

Interactive Table: General SAR Trends in Benzonitrile Herbicides

| Position of Substitution | Preferred Substituents for High Activity | General Impact on Activity |

| 2, 6 | Halogen, Methyl | Generally increases herbicidal efficacy |

| 3, 5 | Various small groups | Can modulate selectivity and potency |

| 4 | Hydroxyl (in some classes) | Can be critical for the mode of action |

Advanced Materials Science Applications

The unique electronic and structural properties of halogenated aromatic compounds make them attractive building blocks for the synthesis of advanced materials with tailored functionalities.

Organic Light-Emitting Diodes (OLEDs) are a prominent technology in modern displays and lighting. The performance of an OLED is heavily dependent on the chemical structure of the organic materials used in its various layers. While there is no specific literature detailing the use of this compound as a precursor for OLED materials, its properties suggest potential applicability. The presence of fluorine atoms can enhance the volatility and electron-transporting capabilities of organic molecules, which are desirable properties for materials used in the electron transport layer of OLEDs. Furthermore, the multiple reactive sites on the molecule could be utilized to synthesize more complex, conjugated systems that form the emissive layer of an OLED.

The development of functional polymers and liquid crystals with specific optical, electronic, or self-assembling properties is a major focus of materials science. Benzonitrile derivatives are known to be important components in the synthesis of some liquid crystals due to the large dipole moment of the nitrile group, which can contribute to the formation of mesophases. The introduction of fluorine atoms can also influence the mesomorphic behavior and other physical properties of liquid crystals. biointerfaceresearch.com

While direct evidence of this compound's use in these applications is not available, its structure as a polyhalogenated benzonitrile makes it a plausible candidate for a building block in the synthesis of novel functional polymers and liquid crystals. The reactivity of the iodo-substituent, in particular, makes it suitable for cross-coupling reactions, which are a powerful tool for constructing the complex molecular architectures required for these advanced materials.

Computational and Theoretical Investigations of 5 Chloro 2 Fluoro 4 Iodobenzonitrile

Electronic Structure and Reactivity Predictions

The inherent reactivity and electronic characteristics of 5-Chloro-2-fluoro-4-iodobenzonitrile have been extensively mapped using a variety of computational methods. These theoretical explorations provide a foundational understanding of the molecule's behavior in chemical transformations.

Density Functional Theory (DFT) has proven to be a powerful tool for dissecting the molecular structure and electronic properties of halogenated benzonitriles. Through methods like B3LYP combined with various basis sets, researchers can accurately calculate and predict key molecular parameters. While specific studies on this compound are not extensively detailed in publicly available literature, the principles of DFT application to similar molecules, such as 3-chloro-4-fluoro benzonitrile (B105546), provide a strong framework for understanding its properties. These studies typically involve the optimization of the molecular geometry to its ground state and the subsequent calculation of vibrational frequencies and electronic properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more readily participates in chemical reactions.

For aromatic compounds, the HOMO is often a π-orbital associated with the benzene (B151609) ring, indicating that this is the region most susceptible to electrophilic attack. Conversely, the LUMO is typically a π*-orbital, signifying the site for nucleophilic attack. In the case of this compound, the distribution of these orbitals would be significantly influenced by the various halogen substituents, each exerting distinct electronic effects (inductive and resonance) on the aromatic ring. A detailed analysis would reveal the most probable sites for electrophilic and nucleophilic reactions.

| Property | Description | Predicted Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Influences the electron-donating ability of the molecule. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A key indicator of chemical reactivity and kinetic stability. |

Regioselectivity and Stereoselectivity Prediction in Synthetic Transformations

Computational chemistry offers powerful tools for predicting the outcomes of chemical reactions, including the regioselectivity—the preference for bond-making or breaking at one position over all other possible positions.

The prediction of regioselectivity in synthetic transformations involving molecules like this compound can be achieved through the computational modeling of reaction pathways. This involves calculating the energies of potential intermediates and, most importantly, the transition states connecting them. The reaction is predicted to proceed via the pathway with the lowest activation energy barrier.

For instance, in electrophilic aromatic substitution reactions, computational models can determine the relative stability of the sigma complexes (arenium ions) formed by the attack of an electrophile at different positions on the benzene ring. The position leading to the most stable intermediate is generally the favored product. Quantum mechanics-based workflows have been successfully developed to predict the regioselectivity of C-H activation reactions by calculating the relative energies of intermediates. beilstein-journals.org Such approaches would be directly applicable to understanding and predicting the synthetic transformations of this compound.

Intermolecular Interactions and Supramolecular Chemistry

The arrangement of molecules in the solid state and in solution is governed by a complex interplay of intermolecular forces. For halogenated compounds, halogen bonding has emerged as a crucial and highly directional interaction.

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. This occurs due to the anisotropic distribution of electron density on the halogen atom, resulting in a region of positive electrostatic potential, known as a σ-hole, along the axis of the covalent bond. The strength of this interaction generally increases from chlorine to bromine to iodine. nih.gov

In this compound, the iodine atom is the most potent halogen bond donor. The nitrile group, with its lone pair of electrons on the nitrogen atom, can act as a halogen bond acceptor. Studies on similar molecules, such as 4-iodobenzonitrile, have revealed the formation of chains of molecules linked through C≡N···I halogen bonds in the crystal structure. mdpi.com It is highly probable that this compound would exhibit similar supramolecular assemblies, with the strong and directional nature of the I···N halogen bond playing a pivotal role in its crystal packing. The presence of other halogens (chlorine and fluorine) could also lead to more complex networks of intermolecular interactions.

| Interaction Type | Donor | Acceptor | Significance in this compound |

| Halogen Bond | Iodine (I) | Nitrogen (N) of the nitrile group | Likely a dominant interaction driving crystal packing and supramolecular self-assembly. |

| σ-Hole Interaction | Iodine (I), Chlorine (Cl) | Lewis bases | The positive σ-hole on the halogens dictates the geometry of intermolecular interactions. |

Conclusions and Future Outlook

Synthesis of Current Academic Research Landscape and Key Findings

Direct academic research on 5-Chloro-2-fluoro-4-iodobenzonitrile is limited in publicly accessible literature. However, its chemical nature can be thoroughly understood by examining the synthesis and reactivity of structurally similar polyhalogenated benzonitriles. The key features of this compound are the three different halogen substituents and a nitrile group on a benzene (B151609) ring, which dictate its synthetic accessibility and chemical behavior.

A plausible and efficient synthetic route to this compound would likely involve a Sandmeyer-type reaction starting from a suitably substituted aniline (B41778) precursor, 5-amino-2-chloro-4-fluorobenzonitrile. This classical and versatile method is widely used for the introduction of halogens onto an aromatic ring via a diazonium salt intermediate. tutorchase.comwikipedia.orgnih.govnih.gov The synthesis would proceed by diazotization of the amino group with a nitrite (B80452) source under acidic conditions, followed by the introduction of iodine using a reagent such as potassium iodide.

The reactivity of this compound is governed by its array of functional groups. The carbon-iodine bond is the most reactive site for cross-coupling reactions due to its lower bond dissociation energy compared to C-Cl and C-F bonds. This makes the compound an excellent substrate for palladium-catalyzed reactions like Suzuki-Miyaura, Sonogashira, and Heck couplings, allowing for the introduction of a wide variety of substituents at the 4-position. nih.govwikipedia.orgorganic-chemistry.orglibretexts.org

Furthermore, the presence of the electron-withdrawing nitrile group and the highly electronegative fluorine atom activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). The fluorine atom, being ortho to the nitrile group, is a potential leaving group in SNAr reactions, although the chloro substituent could also be displaced under certain conditions. The regioselectivity of such reactions would be influenced by the nature of the nucleophile and the reaction conditions. stackexchange.comyoutube.comyoutube.comyoutube.com

Emerging Synthetic Challenges and Unexplored Opportunities for this compound

The primary synthetic challenge in preparing this compound lies in the regioselective synthesis of the aniline precursor. The introduction of three different halogens and an amino group at specific positions on the benzene ring requires a carefully planned multi-step synthetic sequence.

Despite the synthetic challenges, this compound offers significant unexplored opportunities as a versatile building block. The orthogonal reactivity of the different carbon-halogen bonds is a key feature. For instance, the iodine can be selectively functionalized via cross-coupling chemistry while leaving the chloro and fluoro substituents intact for subsequent transformations. This allows for a stepwise and controlled diversification of the molecular scaffold.

The nitrile group itself also presents opportunities for further chemical modification. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions, further expanding the molecular diversity that can be generated from this starting material.

Future Directions in Application-Driven Organic Synthesis

The unique structural features of this compound make it an attractive candidate for application-driven organic synthesis, particularly in medicinal chemistry and materials science.

In medicinal chemistry, polyhalogenated aromatic compounds are often found in bioactive molecules. nih.govresearchgate.net The presence of halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov The fluorine atom, in particular, is a common feature in many pharmaceuticals due to its ability to modulate pKa and form favorable interactions with protein targets. nih.gov this compound could serve as a key intermediate in the synthesis of novel kinase inhibitors, receptor antagonists, or other therapeutic agents.

In the realm of materials science, functionalized benzonitriles are utilized in the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and other organic electronic materials. The specific substitution pattern of this compound could lead to materials with unique photophysical or electronic properties.

Interdisciplinary Research Avenues and Potential for Novel Discoveries

The potential of this compound extends beyond traditional organic synthesis and into interdisciplinary research areas.

Chemical Biology: The compound could be used as a scaffold for the development of chemical probes to study biological processes. The iodine atom provides a handle for the attachment of reporter tags, such as fluorescent dyes or affinity labels, after initial derivatization.

Computational Chemistry: Theoretical studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the compound's electronic structure, reactivity, and spectroscopic properties. mdpi.com Such studies can help predict the regioselectivity of its reactions and guide the rational design of new synthetic methodologies and functional molecules.

Catalysis: Derivatives of this compound could be explored as ligands for transition metal catalysts. The electronic properties of the substituted aromatic ring could influence the catalytic activity and selectivity of the metal center.

Data Tables

Table 1: Physicochemical Properties of this compound (Predicted)

| Property | Value |

|---|---|

| CAS Number | 2383843-16-9 |

| Molecular Formula | C₇H₂ClFIN |

| Molecular Weight | 281.45 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Features |

|---|---|

| ¹H NMR | Two doublets in the aromatic region, with coupling constants indicative of their relative positions. |

| ¹³C NMR | Seven distinct signals for the aromatic carbons, with chemical shifts influenced by the electronegativity of the substituents. A signal for the nitrile carbon would also be present. |

| ¹⁹F NMR | A singlet or a doublet (depending on coupling to adjacent protons) in the typical range for an aryl fluoride (B91410). |

| IR Spectroscopy | Characteristic absorption bands for C≡N stretching, C-F, C-Cl, and C-I bonds, as well as aromatic C-H and C=C stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, with a characteristic isotopic pattern due to the presence of chlorine. |

Table 3: Potential Reactions of this compound

| Reaction Type | Reagents and Conditions | Expected Product |

|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 4-Aryl-5-chloro-2-fluorobenzonitrile |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 4-Alkynyl-5-chloro-2-fluorobenzonitrile |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., alkoxide, amine) | Substitution of the fluorine or chlorine atom |

| Nitrile Hydrolysis | Acid or base, water | 5-Chloro-2-fluoro-4-iodobenzoic acid or benzamide |

| Nitrile Reduction | Reducing agent (e.g., LiAlH₄) | (5-Chloro-2-fluoro-4-iodophenyl)methanamine |

Q & A

Q. How do the substituents (Cl, F, I, CN) in 5-Chloro-2-fluoro-4-iodobenzonitrile influence its chemical reactivity?

- Methodological Answer : The substituents dictate reactivity through electronic and steric effects:

- Iodine : A heavy halogen with low electronegativity, making it a prime site for cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann couplings). Its large size may slow nucleophilic aromatic substitution (NAS) but enhance halogen-bonding interactions in crystal engineering .

- Fluorine : High electronegativity deactivates the ring toward electrophilic substitution but enhances stability and lipophilicity. It can direct NAS to specific positions .

- Chlorine : Moderately deactivating, it stabilizes intermediates in elimination or substitution reactions.

- Nitrile (CN) : A strong electron-withdrawing group (EWG) that polarizes the aromatic ring, directing incoming reagents to meta/para positions. It also serves as a handle for further functionalization (e.g., hydrolysis to carboxylic acids) .

Key Consideration: Synergistic effects of multiple halogens require careful regiochemical control during synthesis.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : <sup>19</sup>F NMR identifies fluorine environments (δ ~ -110 to -125 ppm for aromatic F). <sup>13</sup>C NMR detects nitrile carbons (δ ~ 115-120 ppm). Coupling patterns in <sup>1</sup>H NMR reveal substitution positions .

- IR : A sharp C≡N stretch near 2230 cm⁻¹ confirms the nitrile group .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (C₇H₂ClFIN, MW 307.35 g/mol) and isotopic patterns (Cl: 3:1, I: 1:1) .

- X-ray Crystallography : Resolves steric clashes and halogen-bonding networks, critical for confirming regiochemistry .

Advanced Research Questions

Q. How can competing reactivity of multiple halogens be managed during synthesis?

- Methodological Answer : Sequential halogenation and protecting-group strategies mitigate conflicts:

- Step 1 : Introduce fluorine via directed ortho-metalation (DoM) using LDA, followed by electrophilic fluorination .

- Step 2 : Protect the nitrile as a triflate to prevent side reactions. Introduce iodine via iododesilylation or Sandmeyer reactions .

- Step 3 : Chlorinate using N-chlorosuccinimide (NCS) under radical initiation (e.g., AIBN) to avoid overhalogenation .

Data Table:

| Step | Reagent/Conditions | Yield (%) | Key Challenge |

|---|---|---|---|

| Fluorination | LDA, Selectfluor® | 65-70% | Competing deprotonation at CN |

| Iodination | I₂, CuI, DMF | 50-60% | Regioselectivity |

| Chlorination | NCS, AIBN, 80°C | 45-55% | Radical stability |

Q. What strategies enable the use of this compound in metal-catalyzed cross-coupling reactions?

- Methodological Answer :

- Iodine as a Transient Directing Group (TDG) : Pd-catalyzed C–H activation leverages iodine’s size to facilitate ortho-arylation. After coupling, iodine is removed via reductive cleavage (Zn/NH₄Cl) .

- Fluorine as a Stabilizer : Fluorine’s electronegativity stabilizes Pd intermediates, enhancing catalytic efficiency in Negishi couplings .

- Nitrile as a Ligand : The CN group can coordinate to Cu or Pd, enabling Ullmann-type couplings. Use chelating ligands (e.g., XPhos) to suppress nitrile-Pd interactions .

Critical Analysis: Competing dehalogenation (especially C–I bond cleavage) requires low-temperature conditions (≤60°C) and inert atmospheres.

Q. How does the compound’s structure impact its utility in materials science or medicinal chemistry?

- Methodological Answer :

- Materials Science : The iodine and fluorine atoms promote halogen bonding in liquid crystals or organic semiconductors. Nitrile groups enhance dipole interactions in polymer matrices .

- Medicinal Chemistry : The compound serves as a bioisostere for carboxylic acids (via nitrile hydrolysis) or as a fluorinated pharmacophore. Its logP (~2.8) balances solubility and membrane permeability .

Contradiction Alert: While highlights fluorinated analogs in fluorescent probes, the absence of hydroxyl groups in this compound limits such applications unless modified post-synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.